molecular formula C49H63N5O16 B12374282 PROTAC PAPD5 degrader 1

PROTAC PAPD5 degrader 1

Cat. No.: B12374282
M. Wt: 978.0 g/mol
InChI Key: QGTRQNSEBYBUPU-OALPUDEUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PAPD5 degrader 1 involves the conjugation of a ligand that binds to PAPD5 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves multiple steps of organic reactions, including amide bond formation, esterification, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC PAPD5 degrader 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

PROTAC PAPD5 degrader 1 functions by forming a ternary complex between PAPD5 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of PAPD5, marking it for degradation by the proteasome. The catalytic mechanism allows the PROTAC molecule to be recycled and target multiple copies of PAPD5, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    PROTAC BRD4 degrader: Targets the bromodomain-containing protein BRD4 for degradation.

    PROTAC CDK degrader: Targets cyclin-dependent kinases for degradation.

    PROTAC HDAC degrader: Targets histone deacetylases for degradation.

Uniqueness

PROTAC PAPD5 degrader 1 is unique in its specific targeting of PAPD5, a polymerase involved in viral replication. Its ability to inhibit both hepatitis A and B viruses sets it apart from other PROTACs, which may target proteins involved in different pathways or diseases .

Properties

Molecular Formula

C49H63N5O16

Molecular Weight

978.0 g/mol

IUPAC Name

(6S)-9-[3-[3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]-10-methoxy-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid

InChI

InChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1

InChI Key

QGTRQNSEBYBUPU-OALPUDEUSA-N

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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